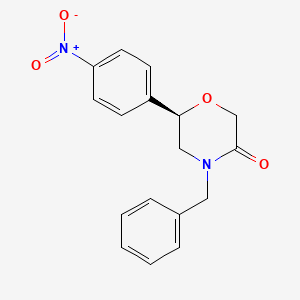
(6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one is a chemical compound that belongs to the morpholine family It is characterized by the presence of a benzyl group and a nitrophenyl group attached to a morpholinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one typically involves the reaction of 4-nitrobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with chloroacetyl chloride in the presence of a base such as triethylamine to yield the desired morpholinone compound. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The morpholinone ring can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Nucleophiles such as alkyl halides, bases like sodium hydride.
Oxidation: Potassium permanganate, acetone as solvent.
Major Products Formed
Reduction: (6R)-4-Benzyl-6-(4-aminophenyl)morpholin-3-one.
Substitution: Various substituted morpholinone derivatives.
Oxidation: Oxo derivatives of the morpholinone ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one is used as a reagent in the synthesis of complex organic molecules. Its unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool for organic chemists.
Biology
In biological research, this compound has been studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful for investigating biological pathways and mechanisms.
Medicine
In the field of medicine, this compound has shown promise as a lead compound for the development of new pharmaceuticals. Its structural features enable it to bind to specific biological targets, potentially leading to the discovery of new therapeutic agents.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for various high-performance applications.
Mécanisme D'action
The mechanism of action of (6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the benzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6R)-4-Benzyl-6-(4-aminophenyl)morpholin-3-one
- (6R)-4-Benzyl-6-(4-methoxyphenyl)morpholin-3-one
- (6R)-4-Benzyl-6-(4-chlorophenyl)morpholin-3-one
Uniqueness
(6R)-4-Benzyl-6-(4-nitrophenyl)morpholin-3-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required. Additionally, the combination of the benzyl and nitrophenyl groups provides a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in various research and industrial applications.
Propriétés
Numéro CAS |
920801-99-6 |
|---|---|
Formule moléculaire |
C17H16N2O4 |
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
(6R)-4-benzyl-6-(4-nitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C17H16N2O4/c20-17-12-23-16(14-6-8-15(9-7-14)19(21)22)11-18(17)10-13-4-2-1-3-5-13/h1-9,16H,10-12H2/t16-/m0/s1 |
Clé InChI |
DRGDLABIMFTQNI-INIZCTEOSA-N |
SMILES isomérique |
C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Nitrophenyl)-3-[(4-nitrophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14201362.png)
![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)
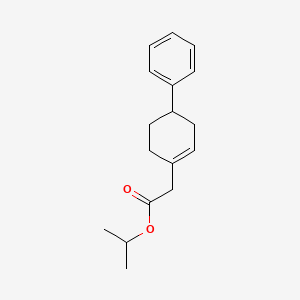
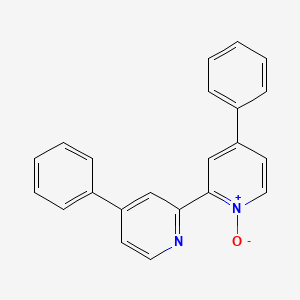


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
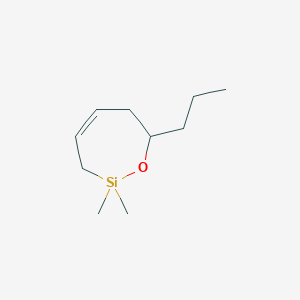
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
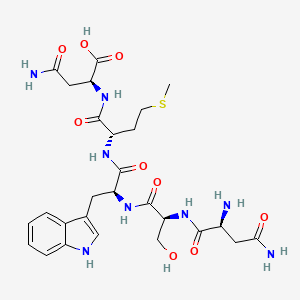
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
